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4-Chloro-6-morpholin-4-

ylpyrimidin-2-amine

Cat. No.: B182032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profiles of two

prominent phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941) and Alpelisib

(BYL719). While both compounds target the PI3K pathway, their selectivity profiles differ

significantly, which has important implications for their therapeutic application and potential side

effects. This document summarizes their on-target and off-target activities, provides detailed

experimental methodologies, and visualizes the relevant signaling pathway.

Introduction
The compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine represents a chemical scaffold

of interest in kinase inhibitor development. While a specific off-target profile for this exact

molecule is not readily available in published literature, we can gain valuable insights by

examining well-characterized inhibitors sharing a similar structural motif. Pictilisib (GDC-0941),

a pan-Class I PI3K inhibitor, features a morpholinyl-thieno[3,2-d]pyrimidine core, structurally

related to the initial query. In contrast, Alpelisib (BYL719) is a highly selective PI3Kα inhibitor.

Understanding the selectivity of these clinical-stage molecules is crucial for predicting potential

off-target effects and designing more specific kinase inhibitors.
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The following tables summarize the in vitro inhibitory potency (IC50) of Pictilisib and Alpelisib

against the Class I PI3K isoforms and key off-target kinases.

Table 1: On-Target Potency against Class I PI3K Isoforms

Kinase Isoform
Pictilisib (GDC-0941) IC50
(nM)

Alpelisib (BYL719) IC50
(nM)

PI3Kα (p110α) 3[1][2] 5[3][4]

PI3Kβ (p110β) 33[1][2] 1200[4]

PI3Kδ (p110δ) 3[1][2] 290[4]

PI3Kγ (p110γ) 75[1][2] 250[4]

Table 2: Off-Target Kinase Inhibition Profile

Kinase Target
Pictilisib (GDC-
0941) % Inhibition
@ 1µM

Alpelisib (BYL719)
% Inhibition @ 1µM

Notes

JAK1 (JH2

pseudokinase

domain)

89%[5] Not reported

Pictilisib shows

significant off-target

activity against the

JAK1 pseudokinase

domain.

mTOR
193-fold less active

than against p110α[2]
Not a primary target

Both inhibitors are

significantly less

potent against mTOR

compared to PI3Kα.

Various (at 10µM)
>80% inhibition of 34

other kinases[5]
Not reported

At higher

concentrations,

Pictilisib exhibits

broader off-target

activity.
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Experimental Protocols
The data presented in this guide were generated using established in vitro kinase assay

platforms. Below are detailed descriptions of the likely methodologies employed.

KINOMEscan® Assay Platform
The KINOMEscan® platform (DiscoverX) is a high-throughput, active site-directed competition

binding assay used to quantify the interactions between a test compound and a large panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA,

and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test

compound indicates binding.

Generalized Protocol:

Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition: A specific kinase from a panel of over 480 is incubated with the immobilized

ligand and the test compound (e.g., Pictilisib or Alpelisib) at a defined concentration (e.g., 1

µM or in a dose-response format).

Washing: Unbound components are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified by

qPCR of the DNA tag.

Data Analysis: The results are reported as percent of control (%Ctrl), where a lower

percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can

be determined from dose-response curves.
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The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a fluorescence

resonance energy transfer (FRET)-based assay for detecting and characterizing kinase

inhibitors.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-

labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is tagged

(e.g., with GST, His, or GFP), and a europium (Eu)-labeled anti-tag antibody is used. When

both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor

and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's active site will

displace the tracer, leading to a loss of FRET.

Generalized Protocol:

Reagent Preparation: The test compound, kinase, Eu-labeled antibody, and fluorescently

labeled tracer are prepared in an appropriate assay buffer.

Assay Assembly: The reagents are added to a microplate in the following order: test

compound, a pre-mixed solution of kinase and Eu-labeled antibody, and finally the tracer.

Incubation: The plate is incubated at room temperature for a specified period (typically 60

minutes) to allow the binding reactions to reach equilibrium.

Detection: The FRET signal is measured using a plate reader capable of time-resolved

fluorescence detection. The emission from both the europium donor (at 615 nm) and the

Alexa Fluor™ 647 acceptor (at 665 nm) are measured.

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in the

emission ratio in the presence of the test compound indicates displacement of the tracer and

binding of the inhibitor. IC50 values are determined by plotting the emission ratio against the

logarithm of the inhibitor concentration.

Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Both Pictilisib and Alpelisib exert their effects by

inhibiting key components of this pathway.
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Caption: The PI3K/AKT/mTOR signaling cascade.

Conclusion
This comparative guide highlights the distinct kinase inhibition profiles of Pictilisib (GDC-0941)

and Alpelisib (BYL719). Pictilisib is a pan-Class I PI3K inhibitor with notable off-target activity
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against the JAK1 pseudokinase domain, especially at higher concentrations. In contrast,

Alpelisib demonstrates high selectivity for the PI3Kα isoform. This difference in selectivity is a

critical consideration for researchers and drug developers in the design and interpretation of

experiments, as well as in the prediction of potential therapeutic windows and off-target

toxicities. The choice between a pan-inhibitor and a selective inhibitor will depend on the

specific biological question and the desired therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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